molecular formula C13H25NO3 B1411826 tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate CAS No. 1785541-37-8

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate

Cat. No. B1411826
CAS RN: 1785541-37-8
M. Wt: 243.34 g/mol
InChI Key: GLEHTXHMBFXNPN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is a derivative of azepane featuring a tert-butyl group and a hydroxymethyl group. It has a wide range of applications in medicinal chemistry and as intermediates in organic synthesis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.28 . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 2.28, indicating its lipophilicity . It is very soluble, with a solubility of 33.0 mg/ml .

Scientific Research Applications

Molecular Structure Analysis

The six-membered ring of a related ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, exhibits a distorted half-chair configuration, forming hydrogen bonds between OH group and the protecting carbonyl group, and between NH and the piperazine oxo group. This provides insights into the molecular configuration of similar compounds, which is essential for understanding their chemical behavior and potential applications (Kolter et al., 1996).

Chiral Separation

Chiral supercritical fluid chromatography (SFC) has been used for the isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate from a racemate. This method demonstrates the potential of SFC in obtaining enantiomerically pure compounds, which is crucial for research in stereochemistry and the development of chirally pure pharmaceuticals (Carry et al., 2013).

Enantioselective Synthesis

An efficient enantioselective synthesis process for a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was developed. This synthesis is crucial for producing specific enantiomers of compounds that can have significant implications in drug development and synthesis of active pharmaceutical ingredients (Campbell et al., 2009).

Practical Synthesis for Drug Development

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, demonstrates the applicability of such compounds in the synthesis of important therapeutic agents. This synthesis is essential for the large-scale production of pharmaceuticals (Gomi et al., 2012).

Safety and Hazards

This compound may pose certain hazards. Precautionary statements include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEHTXHMBFXNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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